4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that features an imidazo-triazine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid typically involves multicomponent reactions. One efficient method is the microwave-assisted synthesis, which involves the reaction of 2-aminoimidazoles with triethyl orthoformate and other reagents under controlled conditions . This method is highly selective and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted imidazo-triazine derivatives.
Scientific Research Applications
4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolopyrimidines: Another class of heterocycles with similar properties and applications.
Purines: Structurally related compounds that are well-known for their biological significance.
Uniqueness
4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid is unique due to its specific arrangement of nitrogen atoms within the heterocyclic ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H5N5O2 |
---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C6H5N5O2/c7-4-5-8-1-3(6(12)13)11(5)10-2-9-4/h1-2H,(H,12,13)(H2,7,9,10) |
InChI Key |
NIWPYDJSPFXJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=N1)C(=NC=N2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.